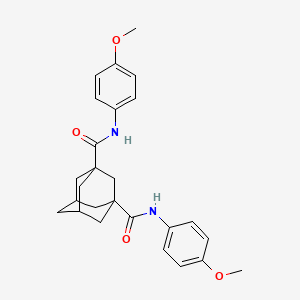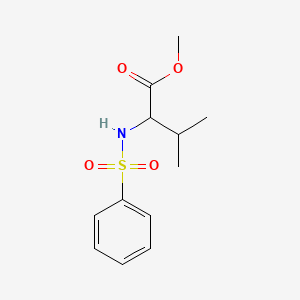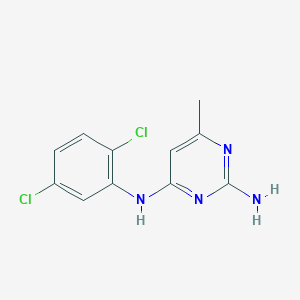![molecular formula C19H23NO6S B4974200 methyl N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycinate](/img/structure/B4974200.png)
methyl N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycinate, commonly known as MDG-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a glycine derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In
Wirkmechanismus
The mechanism of action of MDG-1 is complex and not fully understood. However, it is believed that this compound acts as an antagonist at glycine receptors in the brain, which are involved in a variety of physiological processes, including the regulation of anxiety and depression. MDG-1 has also been shown to have anti-inflammatory and anti-cancer properties, although the mechanisms underlying these effects are not yet fully understood.
Biochemical and Physiological Effects:
MDG-1 has a wide range of biochemical and physiological effects, including the modulation of glycine receptor function, the reduction of anxiety and depression-like behaviors in animal models, and the inhibition of cancer cell proliferation. This compound has also been shown to have anti-inflammatory effects, although the mechanisms underlying this effect are not yet fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MDG-1 in lab experiments is its specificity for glycine receptors, which allows researchers to study the function of these receptors in a more targeted way. Additionally, MDG-1 has been shown to have low toxicity and good solubility in a variety of solvents, making it a relatively easy compound to work with. However, there are also limitations to the use of MDG-1 in lab experiments, including its relatively high cost and the complexity of its synthesis.
Zukünftige Richtungen
There are a number of future directions for research on MDG-1, including further studies of its mechanism of action, its potential therapeutic applications, and its use as a tool for studying glycine receptor function. Additionally, there is potential for the development of new analogs of MDG-1 that may have improved pharmacological properties or greater specificity for glycine receptors. Overall, MDG-1 is a valuable compound that has the potential to contribute significantly to scientific research in a variety of fields.
Synthesemethoden
The synthesis of MDG-1 involves the reaction of N-(2-phenylethyl)glycine with methanesulfonyl chloride and 3,4-dimethoxyaniline in the presence of a base such as sodium hydroxide. The resulting compound is then purified using various methods, including column chromatography and recrystallization. The synthesis of MDG-1 is a complex process that requires careful attention to detail and a thorough understanding of organic chemistry principles.
Wissenschaftliche Forschungsanwendungen
MDG-1 has been used extensively in scientific research, particularly in the fields of neuroscience and pharmacology. This compound has been shown to have a number of potential applications, including as a tool for studying the function of glycine receptors in the brain, as a potential treatment for anxiety and depression, and as a potential therapeutic agent for certain types of cancer.
Eigenschaften
IUPAC Name |
methyl 2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6S/c1-24-17-10-9-16(13-18(17)25-2)27(22,23)20(14-19(21)26-3)12-11-15-7-5-4-6-8-15/h4-10,13H,11-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZKRPGWDMGPCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycinate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2,4-dichlorophenyl)urea](/img/structure/B4974121.png)


![4-{3,5-dichloro-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4974144.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1-isopropyl-1H-pyrazole-4-carboxamide](/img/structure/B4974152.png)
![(4-bromophenyl)[3-ethyl-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]amine hydrobromide](/img/structure/B4974157.png)
![N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4974181.png)
![N~1~-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide](/img/structure/B4974182.png)

![2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-nitrophenyl)ethanone hydrobromide](/img/structure/B4974194.png)


![N-(2,4-dichlorophenyl)-N'-[3-({[(2,4-dichlorophenyl)amino]carbonothioyl}amino)-2,2-dimethylpropyl]thiourea](/img/structure/B4974216.png)
![N~1~-(4-chlorobenzyl)-N~2~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4974224.png)